

Spectroscopic Profile of 2-Bromo-N,N-diethyl-4nitroaniline: A Technical Overview

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Compound of Interest		
Compound Name:	2-Bromo-N,N-diethyl-4-nitroaniline	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for the compound **2-Bromo-N,N-diethyl-4-nitroaniline** (CAS No. 1150271-18-3). Due to the limited availability of direct experimental spectroscopic data for this specific molecule in the public domain, this document also presents data for structurally similar compounds to serve as a reference for researchers in the field. The provided information is intended to support efforts in synthesis, characterization, and drug development.

Compound Identification

IUPAC Name	2-Bromo-N,N-diethyl-4-nitroaniline
Synonym(s)	N,N-Diethyl 2-bromo-4-nitroaniline
CAS Number	1150271-18-3[1]
Molecular Formula	C10H13BrN2O2[1]
Molecular Weight	273.13 g/mol [1]
SMILES	CCN(CC)C1=C(C=C(C=C1)INVALID-LINK [O-])Br

Spectroscopic Data Summary



Direct experimental NMR, IR, and UV-Vis spectroscopic data for **2-Bromo-N,N-diethyl-4-nitroaniline** is not readily available in peer-reviewed literature or public spectral databases. However, data for closely related analogs can provide valuable insights into the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predictive models and data from analogous compounds suggest the following approximate chemical shifts.

Table 1: Predicted ¹H NMR and ¹³C NMR Data for **2-Bromo-N,N-diethyl-4-nitroaniline**

¹ H NMR (Predicted)	¹³ C NMR (Predicted)
Chemical Shift (ppm)	Assignment
~ 1.2 (t, 6H)	-CH₃
~ 3.4 (q, 4H)	-NCH ₂ -
~ 7.0 (d, 1H)	Ar-H
~ 8.0 (dd, 1H)	Ar-H
~ 8.2 (d, 1H)	Ar-H

Note: These are predicted values and actual experimental data may vary. Predictions are based on the analysis of substituent effects on the aniline scaffold.

For reference, the related compound 2-bromo-N,N-dimethyl-4-nitroaniline is noted to have ¹³C NMR data available, though the specific values are not detailed in the cited source.[2]

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-N,N-diethyl-4-nitroaniline** is expected to exhibit characteristic absorption bands for its functional groups.

Table 2: Expected IR Absorption Bands for 2-Bromo-N,N-diethyl-4-nitroaniline



Functional Group	Expected Wavenumber (cm ⁻¹)	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Aliphatic C-H Stretch	2975 - 2850	Medium
Asymmetric NO ₂ Stretch	1530 - 1500	Strong
Symmetric NO ₂ Stretch	1350 - 1330	Strong
Aromatic C=C Stretch	1600 - 1450	Medium
C-N Stretch (Aromatic Amine)	1340 - 1250	Strong
C-N Stretch (Aliphatic Amine)	1250 - 1020	Medium
C-Br Stretch	680 - 515	Medium-Strong

Note: These are expected ranges and the exact peak positions can be influenced by the molecular environment.

For the related compound 2-bromo-N,N-dimethyl-4-nitroaniline, FTIR spectra have been recorded using a KBr wafer technique.[2]

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **2-Bromo-N,N-diethyl-4-nitroaniline** in a suitable solvent like ethanol or methanol is expected to show absorption maxima characteristic of nitro-substituted aromatic amines. The electronic transitions are typically of the $\pi \to \pi^*$ and $n \to \pi^*$ type. For the related compound N,N-diethyl-4-nitroaniline, UV-Visible absorbance spectra have been reported.[3]

Experimental Protocols

While specific experimental protocols for **2-Bromo-N,N-diethyl-4-nitroaniline** are not available, the following are general methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy



- Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse angle of 90°, and a relaxation delay of 1-2 seconds.
- 13C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 0-200 ppm and a longer relaxation delay (e.g., 2-5 seconds).
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

- Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample compartment or the KBr pellet without the sample should be recorded and subtracted from the sample spectrum.
- Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

UV-Vis Spectroscopy

 Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λ max).



- Instrumentation: Use a double-beam UV-Vis spectrophotometer.
- Data Acquisition: Record the absorbance spectrum over a suitable wavelength range (e.g., 200-800 nm). Use a cuvette containing the pure solvent as a reference.
- Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max) and the corresponding molar absorptivity (ε) if the concentration is known.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound.



Synthesis & Purification Chemical Synthesis Purification (e.g., Chromatography, Recrystallization) Spectroscopic Analysis IR Spectroscopy UV-Vis Spectroscopy Mass Spectrometry Data Interpretation & Validation Structure Elucidation Purity Assessment Final Characterization Report

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Caption: A flowchart illustrating the general workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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